molecular formula C8H7N3S B3046066 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione CAS No. 1189749-69-6

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione

Cat. No.: B3046066
CAS No.: 1189749-69-6
M. Wt: 177.23
InChI Key: SVEVHLYIRDEOKB-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-2-yl)pyrimidine-2(1H)-thione is a pyrrole-pyrimidine hybrid compound of significant interest in medicinal chemistry and antibacterial research. Nitrogen-containing heterocycles, such as pyrrole and pyrimidine, are fundamental structural components in many approved antibacterial drugs and are prized for their ability to interact with diverse biological receptors and enzymes . The pyrrole ring, in particular, is a privileged scaffold in many natural products with demonstrated biological activity, including Calcimycin, which exhibits efficacy against Gram-positive bacteria and some fungi . This specific molecular architecture, combining a pyrrole ring with a pyrimidine-2-thione moiety, makes it a valuable precursor or scaffold for developing novel therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) and synthesize new derivatives aimed at overcoming the growing challenge of antibacterial resistance . Its mechanism of action is likely multifaceted and target-dependent, potentially involving the disruption of bacterial enzyme function or ion transport pathways, analogous to other pyrrole-containing compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1H-pyrrol-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-5-3-7(11-8)6-2-1-4-9-6/h1-5,9H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEVHLYIRDEOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270499
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-69-6
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 4 1h Pyrrol 2 Yl Pyrimidine 2 1h Thione and Its Chemical Analogs

Contemporary Synthetic Routes to the Core 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione Nucleus

The most prevalent and direct method for constructing the this compound core involves a cyclocondensation reaction. This approach typically utilizes a three-carbon synthon derived from a pyrrole (B145914) precursor, which reacts with a thiourea (B124793) derivative.

A common and effective strategy is the base-catalyzed reaction of a pyrrolyl-containing α,β-unsaturated ketone, also known as a pyrrolyl chalcone (B49325), with thiourea. ekb.egnih.govresearchgate.net The reaction proceeds via a Michael addition of thiourea to the chalcone, followed by an intramolecular cyclization and dehydration to yield the dihydropyrimidine-2(1H)-thione product. nih.gov For instance, the reaction of a suitably substituted 1-(1H-pyrrol-2-yl)prop-2-en-1-one with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) affords the corresponding 4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidine-2(1H)-thione. ekb.egnih.gov Subsequent oxidation or tautomerization can lead to the aromatic pyrimidine-2(1H)-thione.

Another key synthetic pathway involves the condensation of a pyrrolyl-substituted 1,3-dicarbonyl compound, or its equivalent, with thiourea. This method is a variation of the well-established Biginelli reaction and provides a reliable route to substituted pyrimidine-2(1H)-thiones. scielo.brmdpi.com

These cyclocondensation reactions are versatile, allowing for the introduction of substituents on the pyrimidine (B1678525) ring by selecting appropriately substituted starting materials.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine-2-thione Synthesis

Starting Materials Base/Catalyst Product Reference
Pyrrolyl Chalcone, Thiourea Potassium Hydroxide 6-(1-Methyl-1H-pyrrol-2-yl)-4-aryl-3,4-dihydropyrimidine-2(1H)-thione nih.gov
Aryl Chalcone, Thiourea Sodium Hydroxide 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione nih.gov

Methodologies for Structural Diversification on the Pyrimidine Moiety

Once the core nucleus is synthesized, further structural modifications can be introduced on the pyrimidine ring to generate a library of analogs. These modifications can be targeted at either the nitrogen or carbon atoms of the pyrimidine moiety.

Strategic Functionalization at Pyrimidine Nitrogen (N1, N3) Positions

The pyrimidine-2(1H)-thione core possesses two nitrogen atoms (N1 and N3) that are, in principle, available for functionalization, such as alkylation or acylation. nih.gov However, the presence of the thione group introduces a competing reaction site. The thione-thiol tautomerism of the C=S group results in a highly nucleophilic sulfur atom.

Consequently, reactions with electrophiles like alkyl halides often lead to selective S-alkylation rather than N-alkylation, forming 2-(alkylthio)pyrimidine derivatives. nih.govresearchgate.netnih.govekb.eg For example, reacting the pyrimidine-2-thione core with ethyl chloroacetate (B1199739) typically yields the S-alkylated product. nih.govekb.eg

Achieving selective N-alkylation requires specific strategies. One approach is to use phase-transfer catalysis conditions, which have been shown to favor N1-alkylation in related dihydropyrimidin-2(1H)-one systems. nih.gov Another method involves protecting the sulfur atom, performing the N-alkylation, and then deprotecting the sulfur. Alternatively, reaction conditions can be screened to find those that favor N-functionalization over S-functionalization. Acylation reactions can also be performed at the nitrogen positions, sometimes leading to di-acylated products on both N1 and N3 under specific conditions. nih.gov

Regioselective Introduction of Substituents at Pyrimidine Carbon (C5, C6) Positions

Introducing substituents at the C5 and C6 positions of the pyrimidine ring can be achieved either during the initial ring synthesis or through post-synthetic modification.

Built-in Functionalization: The most straightforward method is to incorporate the desired substituents into the three-carbon precursor used in the cyclocondensation reaction. For instance, using a substituted pyrrolyl chalcone or a substituted 1,3-dicarbonyl compound will result in a pyrimidine ring with corresponding substituents at the C6 and C5 positions, respectively.

Post-Synthetic Modification: Electrophilic aromatic substitution on the pyrimidine ring itself is generally difficult due to its π-deficient nature. researchgate.net However, the presence of activating groups can facilitate substitution at the C5 position. Reactions such as halogenation or Vilsmeier-Haack formylation may be possible under forcing conditions or with appropriately activated substrates. More advanced methods involving skeletal editing or C-H functionalization are emerging as powerful tools for modifying pyrimidine rings, allowing for the introduction of diverse functional groups at specific carbon positions. nih.govnih.gov

Methodologies for Structural Diversification on the Pyrrole Moiety

Functional Group Transformations on Pyrrole Carbon Atoms

The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. nih.govresearchgate.netmsu.edu The reactivity and regioselectivity of such substitutions on the 2-substituted pyrrole nucleus in the target compound are directed by the existing pyrimidine group. Electrophilic attack is generally favored at the C5 position of the pyrrole ring (para to the existing substituent) or the C4 position. onlineorganicchemistrytutor.comaklectures.com

Typical electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Using nitric acid in acetic anhydride.

Acylation: Friedel-Crafts acylation to introduce acyl groups.

These functional groups can then serve as handles for further transformations, such as cross-coupling reactions, to introduce more complex substituents. researchgate.net

Modifications at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring is a key position for diversification. The N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form a nucleophilic pyrrolide anion. wikipedia.orgbritannica.com This anion can then react with various electrophiles. wikipedia.org

N-Alkylation: This is a common modification, achieved by reacting the deprotonated pyrrole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. organic-chemistry.orgresearchgate.netresearchgate.net This strategy is often used to block the N-H group or to introduce specific alkyl chains. For example, using KOH in DMSO followed by the addition of an alkyl halide is an effective method for N-alkylation of pyrrole-containing heterocycles. researchgate.net

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can introduce acyl or sulfonyl groups, respectively, providing another avenue for structural variation.

These modifications at the pyrrole nitrogen can alter the electronic properties and steric profile of the entire molecule.

Table 2: Representative Reactions for Pyrrole Moiety Diversification

Reaction Type Reagents Position Modified Product Type Reference
N-Alkylation KOH, Alkyl Halide, DMSO Pyrrole N1' N-Alkylpyrrole derivative researchgate.net
N-Alkylation NaH, Iodomethane Pyrrole N1' N-Methylpyrrole derivative wikipedia.org
Aza-Michael Addition KF/Alumina, Acrylonitrile Pyrrole N1' N-Cyanoethylpyrrole derivative researchgate.net

Modern Reaction Design and Sustainable Synthesis Approaches for this compound Derivatives

These modern techniques offer several advantages over classical methods, including dramatically reduced reaction times, increased product yields, and milder reaction conditions. shd.org.rssphinxsai.comresearchgate.net This section will delve into the detailed research findings concerning these innovative and sustainable synthetic methodologies for this compound and its analogs.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to remarkable rate enhancements and higher yields compared to conventional heating methods. sphinxsai.comresearchgate.net In the context of pyrrole-substituted pyrimidine-2-thiones, microwave-assisted synthesis has been shown to be a highly effective approach.

A notable example is the synthesis of 7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-pyrano[4,3-d]pyrimidin-5-one, a complex derivative of the target compound. Under microwave irradiation, this multi-component reaction was completed in a significantly shorter time of 20–25 minutes, affording a high yield of 81%. shd.org.rs This demonstrates the potential of microwave energy to facilitate complex molecular constructions in a fraction of the time required by traditional refluxing techniques.

The efficiency of microwave-assisted synthesis is further highlighted in the preparation of various heterocyclic compounds, where reaction times have been reduced from hours to minutes, with yields often improving by 10-30%. sphinxsai.com For instance, the synthesis of thiadiazolo-pyrimidin-2-thiones under microwave irradiation was completed in 7-8 minutes, a stark contrast to the 3-4 hours required for the conventional method. nih.gov

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine-2-thione Derivatives
CompoundMethodReaction TimeYield (%)Reference
7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-pyrano[4,3-d]pyrimidin-5-oneMicrowave Irradiation20-25 min81 shd.org.rs
Substituted-2-thioxopyrimidinesConventional Heating3-4 hoursLow nih.gov
Substituted-2-thioxopyrimidinesMicrowave Irradiation7-8 minHigh nih.gov
Naphthalene-monothioureasConventional Reflux6 hours31-82
Naphthalene-monothioureasMicrowave Irradiation5 min82-89

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an alternative green energy source for chemical reactions, operating through the phenomenon of acoustic cavitation. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. shd.org.rsnih.gov The application of ultrasound has been successfully demonstrated in the synthesis of various dihydropyrimidine-2-thiones.

One study showcased the synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea, comparing conventional heating with ultrasonic conditions. The use of ultrasound dramatically reduced the reaction time from 6 hours to just 30 minutes, while also increasing the product yields by 20–30%. shd.org.rs The reactions were carried out at room temperature, further highlighting the milder conditions afforded by this technique. shd.org.rs

Another investigation into the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones found that ultrasound irradiation, in conjunction with a samarium perchlorate (B79767) catalyst, led to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov Specifically, the yields increased by six to eight percent, and the reaction time was reduced to one-third of that required for the conventional approach. nih.gov

Interactive Data Table: Comparison of Conventional Heating and Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones
CompoundConventional Conditions (Time, h)Conventional Conditions (Yield, %)Ultrasound Irradiation (Time, min)Ultrasound Irradiation (Yield, %)Reference
3a5.5652082 researchgate.net
3b6552278 researchgate.net
3c6542280 researchgate.net
3d5.5582476 researchgate.net
3e6602678 researchgate.net
3f6612475 researchgate.net
3g6.5652573 researchgate.net
3h5.5552975 researchgate.net

Multi-Component Reactions and Green Catalysts

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency and atom economy. These reactions allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones and their thio-analogs, has been adapted using sustainable approaches.

The development of green catalysts for these reactions is a key area of research. For instance, lemon juice, a natural and biodegradable catalyst, has been successfully employed in the one-pot synthesis of functionalized pyrrol-2-ones and other heterocyclic compounds. researchgate.net This approach offers an environmentally benign and cost-effective alternative to traditional acid or base catalysts.

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method. This reaction proceeds with high regioselectivity and liberates only hydrogen and water as byproducts, showcasing a highly atom-economical process. nih.govpandawainstitute.com While not yet specifically applied to this compound, these catalytic systems hold great promise for its future sustainable synthesis.

The synthesis of 6-(1-methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione via a conventional multi-step approach involving the initial formation of a chalcone followed by cyclization with thiourea has been reported to take 7 hours of reflux in ethanol to achieve an 81% yield. nih.gov The application of the aforementioned modern MCR strategies could significantly improve the efficiency and sustainability of synthesizing such pyrrole-containing pyrimidine-2-thiones.

Computational Chemistry and Theoretical Investigations of 4 1h Pyrrol 2 Yl Pyrimidine 2 1h Thione Systems

Quantum Chemical Characterization and Electronic Structure Profiling

Quantum chemical methods are fundamental tools for elucidating the intrinsic electronic properties and reactivity of molecules. These computational techniques provide a detailed picture of the molecular structure and electron distribution, which are crucial for understanding the compound's behavior.

Advanced Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied in chemistry and materials science to predict a variety of molecular properties with high accuracy. ijcce.ac.ir For a molecule like 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometric parameters (bond lengths and angles), vibrational frequencies, and key electronic descriptors. researchgate.netdoaj.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. ijcce.ac.ir

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterIllustrative ValueSignificance
EHOMO-6.2 eVElectron-donating ability
ELUMO-1.8 eVElectron-accepting ability
Energy Gap (ΔE)4.4 eVChemical reactivity and stability
Dipole Moment (µ)3.5 DMolecular polarity
Hardness (η)2.2 eVResistance to change in electron configuration
Softness (S)0.22 eV-1Measure of chemical reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for interpretation.

In an MEP map, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show significant negative potential around the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom attached to the pyrrole (B145914) nitrogen and the N-H of the pyrimidine ring would exhibit positive potential, making them likely sites for nucleophilic attack or hydrogen bond donation.

In Silico Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Prediction of Binding Poses and Affinities with Enzyme Receptors (e.g., Viral Proteases)

Pyrimidine derivatives are known to exhibit a wide range of biological activities, often by inhibiting key enzymes such as kinases or viral proteases. nih.gov An in silico docking study of this compound would involve placing the molecule into the active site of a target enzyme, for instance, a viral protease like SARS-CoV-2 main protease (Mpro). The docking algorithm would then explore various binding poses and score them based on binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more stable ligand-receptor complex and a higher predicted affinity. Such studies help identify the most probable binding mode and provide a quantitative estimate of the compound's inhibitory potential. nih.gov

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, π-Stacking, π-Sulfur)

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions. A detailed analysis of the best-docked pose reveals these crucial interactions. For this compound, these would likely include:

Hydrogen Bonding: The N-H groups of the pyrrole and pyrimidine rings can act as hydrogen bond donors, while the pyrimidine nitrogens and the thione sulfur atom can act as acceptors, forming interactions with amino acid residues like histidine, glutamine, or serine.

π-Stacking: The aromatic pyrrole and pyrimidine rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues in the binding site, such as phenylalanine, tyrosine, or tryptophan.

π-Sulfur Interactions: The sulfur atom of the thione group can participate in π-sulfur interactions with nearby aromatic rings, further stabilizing the complex.

Table 2: Illustrative Non-Covalent Interactions in a Hypothetical Enzyme Active Site

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Pyrimidine N-HGlu, Asp
Hydrogen Bond (Acceptor)Thione S atomHis, Ser, Asn
π-π StackingPyrimidine RingPhe, Tyr
π-SulfurThione S atomTyr, Phe
Hydrophobic (Van der Waals)Pyrrole RingVal, Leu, Ile

Conformational Landscape Exploration and Tautomeric Equilibrium Studies

The flexibility and potential for isomerization of a molecule are critical to its chemical and biological properties. Computational methods can explore the conformational landscape and predict the relative stability of different tautomers.

A key conformational feature of this compound is the rotation around the single bond connecting the two heterocyclic rings. Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformer and the energy barriers between different conformations.

Furthermore, the molecule can exist in different tautomeric forms, primarily the thione (amide) and thiol (enol) forms. The position of the proton can shift between the nitrogen and sulfur atoms. Studies on related 2-mercaptopyrimidines have shown that the tautomeric equilibrium is sensitive to the environment. cdnsciencepub.com DFT calculations can predict the relative stability of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). In many cases, the thione form is more stable in polar solvents, while the thiol form can be favored in nonpolar environments or the gas phase. rsc.orgcdnsciencepub.com Understanding this equilibrium is vital, as the different tautomers possess distinct electronic properties and hydrogen bonding capabilities, which can significantly affect their interaction with biological targets.

Table 3: Illustrative Relative Energies of Tautomers

TautomerRelative Energy (Gas Phase)Relative Energy (Aqueous)Predominant Form
Thione Form+2.5 kcal/mol0.0 kcal/molIn Aqueous Solution
Thiol Form0.0 kcal/mol+5.0 kcal/molIn Gas Phase

Inability to Generate Article on "this compound"

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Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 4 1h Pyrrol 2 Yl Pyrimidine 2 1h Thione Derivatives

Identification of Key Pharmacophoric Elements for Biological Efficacy

The fundamental pharmacophore of 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione derivatives consists of the pyrrole (B145914) ring, the pyrimidine-2(1H)-thione core, and the linkage between them. The pyrrole ring often acts as a crucial hydrogen bond donor and can engage in various hydrophobic and van der Waals interactions within biological targets. The pyrimidine-2(1H)-thione moiety is a versatile component, with the thione group being a key interaction point, often acting as a hydrogen bond acceptor or a metal-coordinating group. The relative orientation of these two rings is critical for establishing the correct geometry for binding to target proteins.

Influence of Substituent Nature and Position on Compound Potency and Selectivity

Systematic modifications of the this compound scaffold have revealed that the nature and position of substituents on both the pyrrole and pyrimidine (B1678525) rings significantly impact biological activity.

For instance, in a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives evaluated as cyclin-dependent kinase (CDK) inhibitors, substitutions on the aniline (B41778) ring were found to be critical for potency. nih.gov Similarly, for N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives acting as Mnk2 inhibitors, structural variations on the N-phenyl ring led to significant differences in their anti-proliferative activity against acute myeloid leukaemia (AML) cells. nih.gov

The introduction of bulky or electron-withdrawing groups at specific positions can enhance potency by providing additional binding interactions or by modulating the electronic properties of the core structure. Conversely, substitutions at other positions can lead to a loss of activity due to steric hindrance or unfavorable electronic effects. The selectivity of these compounds for different biological targets can also be fine-tuned by strategic placement of substituents.

Table 1: Effect of Substituents on the Anticancer Activity of Pyrimidin-2-Thione Derivatives against HepG-2 cell line

Compound Substituent at C4 Substituent at C6 IC50 (μg/mL)
7 2-pyrrole-carbaldehyde Not specified 25.5 ± 1.3
Doxorubicin (B1662922) (Reference Drug) 0.36 ± 0.02

Data sourced from a study on new pyrimidin-2-thione derivatives as potential anticancer agents. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For pyrimidine derivatives, QSAR studies have been instrumental in predicting the activity of novel analogs and in providing insights into the structural requirements for a particular biological response. researchgate.netmdpi.com

A typical QSAR study on pyrimidine-2(1H)-thione derivatives would involve the generation of a dataset of compounds with their corresponding biological activities. researchgate.net A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each compound. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are employed to build a mathematical model that relates these descriptors to the observed activity. mdpi.com A statistically valid QSAR model can then be used to predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Application of Structure-Based Drug Design (SBDD) Principles in Analog Development

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. This approach has been successfully applied to the development of various pyrrole-fused pyrimidine derivatives. nih.govresearchgate.netrsc.org

The process often begins with the determination of the crystal structure of the target protein, either alone or in complex with a known ligand. Molecular docking studies are then performed to predict the binding mode of this compound derivatives within the active site of the target. nih.govresearchgate.net These computational simulations provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding affinity.

This information can then be used to design new analogs with improved binding characteristics. For example, a substituent might be added to fill a hydrophobic pocket in the active site, or a functional group could be modified to form an additional hydrogen bond with a key amino acid residue. The newly designed compounds are then synthesized and tested for their biological activity, and the cycle of design, synthesis, and testing can be repeated to optimize the lead compound.

Biological Activity Spectrum and Mechanistic Elucidation of 4 1h Pyrrol 2 Yl Pyrimidine 2 1h Thione Analogues

Antimicrobial Activity Profile

The core structure of pyrimidine-2-thione is a versatile pharmacophore that has been utilized in the development of various antimicrobial agents. The conjugation of this nucleus with other heterocyclic systems, such as pyrrole (B145914), often enhances its biological potential. nih.gov

Analogues of pyrimidine-2-thione have demonstrated notable activity against a range of bacterial pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain dihydropyrimidin-2-thiones have shown pronounced antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), and weaker activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative). mdpi.com The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine (B1678525) ring.

The introduction of a thiophenyl group to the pyrimidine ring has been shown to yield compounds with high potency against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org Similarly, thieno[2,3-d]pyrimidinedione derivatives have displayed selective and potent activity against a wide array of antibiotic-resistant Gram-positive bacteria. nih.gov Conversely, these particular compounds were found to be inactive against Gram-negative pathogens. nih.gov

Research into furan-based pyrimidine derivatives also highlights their potential. Specific analogues have shown efficacy against E. coli at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and against P. aeruginosa at an MIC of 50 μg/mL. The presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, on the phenyl ring of the pyrimidine nucleus has been found to produce remarkable in vitro antimicrobial activity against both S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine-2-thione Analogues

Compound Class Bacterial Strain Activity/MIC Reference
Dihydropyrimidin-2-thiones S. aureus, B. subtilis Pronounced Activity mdpi.com
Dihydropyrimidin-2-thiones P. aeruginosa, E. coli Weak Activity mdpi.com
Thiophenyl-pyrimidine derivative MRSA, VREs High Potency rsc.org
Thieno[2,3-d]pyrimidinedione MRSA, VRSA, VISA, VRE MIC: 2–16 mg/L nih.gov
Furan-based pyrimidine E. coli MIC: 12.5 μg/mL
Furan-based pyrimidine P. aeruginosa MIC: 50 μg/mL
Substituted Pyrimidine-2-thiol (B7767146) S. aureus, E. coli Remarkable Activity nih.gov

The antifungal potential of pyrimidine-2-thione analogues is also significant. Studies have demonstrated their efficacy against various fungal pathogens, including Candida albicans, Aspergillus niger, and Fusarium species. nih.govnih.gov The structural modifications of the pyrimidine-thione core play a crucial role in determining the antifungal activity spectrum.

For instance, certain pyrimidine derivatives containing an amide moiety have shown excellent inhibition rates against plant fungal pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Some of these compounds exhibited antifungal activity equal to or even better than the commercial fungicide Pyrimethanil. nih.gov Similarly, the synthesis of pyrimidine-2-thiol derivatives bearing specific substitutions has resulted in compounds with significant activity against C. albicans and A. niger. nih.gov The Mannich reaction of 3,4-dihydropyrimidin-2-thiones has yielded compounds with notable activity against the fungus C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Pyrimidine-2-thione Analogues

Compound Class Fungal Pathogen Activity/Inhibition Rate Reference
Pyrimidine derivatives with amide Phomopsis sp. 100% Inhibition nih.gov
Pyrimidine derivatives with amide B. dothidea 88.5% Inhibition nih.gov
Pyrimidine derivatives with amide B. cinereal 84.7% Inhibition nih.gov
Dihydropyrimidin-2-thiones C. albicans Pronounced Activity mdpi.com
Substituted Pyrimidine-2-thiol C. albicans, A. niger Remarkable Activity nih.gov

The precise mechanisms through which pyrimidine-2-thione analogues exert their antimicrobial effects are still under investigation, though several modes of action have been proposed. One suggested mechanism involves the inhibition of essential cellular processes in bacteria. For example, a thiophenyl-substituted pyrimidine derivative has been shown to inhibit FtsZ polymerization and GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a bactericidal effect. rsc.org

Another proposed mechanism relates to the ability of these compounds to interact with key enzymes and proteins containing sulfhydryl (-SH) or amino (-NH2) groups, thereby disrupting their function. mdpi.com Molecular docking studies on some pyrimidine-2-thione derivatives have suggested potential binding to the active sites of enzymes like the aspartic protease from Candida albicans and a binding protein from Salmonella typhimurium, indicating that enzyme inhibition is a plausible mechanism of action. tandfonline.com

Antiviral Efficacy and Molecular Targets

In addition to their antimicrobial properties, pyrimidine-2-thione analogues have garnered attention as potential antiviral agents. The emergence of viral pandemics has accelerated the search for effective viral inhibitors, with viral enzymes being a primary focus for drug development. nih.gov

A significant area of research has been the evaluation of pyrimidine-2-thione derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govmdpi.com This enzyme is essential for the replication of the virus, making it an attractive target for antiviral drugs. rsc.orgrsc.org

Studies have demonstrated that dihydropyrimidine-2-thiones possess the potential to inhibit Mpro. rsc.orgrsc.org Through predictive docking and in vitro inhibition assays, specific compounds have been identified that exhibit significant inhibition of the enzyme. For example, compounds 12j and 12l from one study displayed exceptional in vitro binding affinities with IC50 values of 0.063 μM and 0.054 μM, respectively. rsc.orgrsc.org Molecular dynamics simulations have further substantiated the binding mechanism, showing that these compounds can maintain robust stability with the target protein. rsc.orgrsc.org Computational studies have also supported the ability of pyrimidine-2-thiones to form hydrogen bonds and hydrophobic interactions with the Mpro enzyme receptor, indicating a high inhibitory effect. researchgate.net Furthermore, pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, another crucial viral enzyme, and have been shown to inhibit viral replication. nih.govnih.gov

Table 3: Inhibitory Activity of Dihydropyrimidine-2-thione Analogues against SARS-CoV-2 Mpro

Compound IC50 (μM) Reference
12j 0.063 rsc.orgrsc.org
12l 0.054 rsc.orgrsc.org

The evaluation of the antiviral efficacy of 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione analogues is conducted using a variety of established in vitro assays. nih.gov A primary method is the cytopathic effect (CPE) inhibition assay. usu.edu This test assesses the ability of a compound to protect mammalian cell cultures from the destructive effects of a virus. The 50% effective concentration (EC50), which is the concentration required to reduce the virus-induced cytopathic effect by 50%, is determined through regression analysis. mdpi.com

Another common method is the virus yield reduction assay, which directly measures the ability of a compound to inhibit the production of new virus particles in cell culture. usu.edu This is typically a two-step process where cells are first treated with the compound and infected with the virus, and then the amount of virus produced is quantified. usu.edu

For evaluating inhibitors of specific viral enzymes like the SARS-CoV-2 Mpro, biochemical assays are employed. These assays directly measure the inhibition of the enzyme's activity, often using a fluorogenic substrate. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value. rsc.org In parallel with efficacy testing, cytotoxicity assays are performed to determine the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. mdpi.com This is crucial for determining the selectivity index (SI = CC50/EC50), a key indicator of a compound's potential as a therapeutic agent.

Exploration of Broad-Spectrum Antiviral Potential

While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of pyrimidine-2(1H)-thione and pyrrolo[2,3-d]pyrimidine analogues has shown significant promise against a variety of viral pathogens. These findings suggest a strong potential for this compound and its derivatives as broad-spectrum antiviral agents.

Research into related pyrimidine structures has revealed activity against both RNA and DNA viruses. For instance, certain pyrimidine thioglycosides have been synthesized and evaluated as antiviral agents against SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov These compounds function as pyrimidine nucleoside analogues, interfering with viral replication. nih.gov Similarly, derivatives of dihydropyrimidine-2-thione have been investigated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme in the viral life cycle. thepharmajournal.com

The antiviral activity of this class of compounds is not limited to influenza and coronaviruses. Studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which share a core structure with the subject compound, have identified promising agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). scienceintheclassroom.org The mechanism of action for some broad-spectrum antiviral pyrimidine synthesis inhibitors involves the interference with host cell pathways necessary for viral replication, such as the de novo pyrimidine biosynthesis pathway. nih.gov By targeting host enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can inhibit the replication of a wide array of viruses. nih.gov

The structural similarity of this compound to these active analogues provides a strong rationale for its investigation as a broad-spectrum antiviral agent. Future research could focus on screening this specific compound and its derivatives against a diverse panel of viruses to determine its efficacy and spectrum of activity.

Anticancer Potential and Cellular Modulations

Analogues of this compound have been the subject of extensive research in oncology, demonstrating significant potential as anticancer agents through various mechanisms of action.

Numerous studies have reported the in vitro cytotoxicity of pyrimidine-2(1H)-thione analogues against a range of human cancer cell lines. These assays are crucial for the initial identification of compounds with potential therapeutic value. For example, certain pyrimidine-2-thione analogues have shown promising results against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. nih.gov One particular study highlighted a derivative with an IC50 value of 2.617µM on MCF-7 cells. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. A variety of substituted pyrimidine derivatives have demonstrated potent cytotoxicity against cancer cell lines, in some cases comparable to or exceeding that of established chemotherapy drugs like doxorubicin (B1662922) and etoposide. nih.govmdpi.com The table below summarizes the cytotoxic activity of selected pyrimidine-2(1H)-thione analogues from various studies.

Compound TypeCell LineIC50 (µM)Reference
Pyrimidine-2-thione analogueMCF-7 (Breast Cancer)2.617 nih.gov
Pyrimidine-2-thione analogueHCT-116 (Colon Cancer)10.72 nih.gov
Pyrimidine-2-thione analogueHepG-2 (Liver Cancer)18.95 nih.gov
Pyrido[2,3-d]pyrimidine analogueHepG-2 (Liver Cancer)0.3 nih.gov
Pyrido[2,3-d]pyrimidine analoguePC-3 (Prostate Cancer)6.6 nih.gov
Pyrido[2,3-d]pyrimidine analogueHCT-116 (Colon Cancer)7 nih.gov

These findings underscore the potential of the this compound scaffold as a basis for the development of new antiproliferative agents.

Beyond simple cytotoxicity, research has delved into the cellular mechanisms by which pyrimidine-2(1H)-thione analogues exert their anticancer effects. A significant number of these compounds have been found to induce apoptosis, or programmed cell death, in cancer cells. For instance, one analogue was effective in inducing apoptosis and suppressing the expression of key proteins in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov

Furthermore, these compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. A notable example is a derivative that caused cell cycle arrest at the G2/M phase in HCT-116 cells. nih.gov Another study on a pyrimidin-2-thione derivative showed that it could upregulate the expression of the cell cycle inhibitor p21 and caspase-3, a key executioner of apoptosis. mdpi.com This dual action of inducing apoptosis and perturbing the cell cycle is a hallmark of many effective anticancer drugs.

The anticancer activity of pyrimidine-2(1H)-thione analogues is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. One of the key targets for this class of compounds is the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote tumor growth.

Another important enzyme target is dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and is a well-established target for chemotherapy. nih.gov Some thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the compound of interest, have been shown to be potent inhibitors of DHFR. nih.gov The ability of these compounds to target specific enzymes provides a clear mechanistic basis for their anticancer activity and offers opportunities for rational drug design and optimization.

Other Emerging Biological Activities (e.g., Herbicidal)

In addition to their potential in human medicine, derivatives of the pyrimidine scaffold have also shown promise in agriculture as herbicidal agents. Phenylpyrimidine derivatives, for instance, have been extensively studied for their ability to inhibit the growth of weeds. thepharmajournal.com These compounds often work by targeting specific enzymes involved in plant growth and development. thepharmajournal.com

Studies on various pyrimidine derivatives have demonstrated their efficacy against both dicotyledon and monocotyledon plants. nih.govsemanticscholar.org For example, certain N-(o-fluorophenoxyacetyl)thioureas derivatives containing a pyrimidine moiety have shown high inhibitory activities against the root and stalk of dicotyledonous plants like Amaranthus retroflexus L.. semanticscholar.org The herbicidal activity is often dependent on the nature and position of substituents on the pyrimidine ring. mdpi.com The exploration of this compound and its analogues in this area could lead to the development of novel and effective herbicides.

High-Throughput Screening (HTS) and Phenotypic Assays for Lead Identification

The discovery of novel biologically active molecules, including analogues of this compound, has been revolutionized by the advent of high-throughput screening (HTS) and phenotypic assays. HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a cellular or whole-organism assay. nih.govscienceintheclassroom.org

In the context of drug discovery, HTS can be used to identify "hits" from a compound library that exhibit a desired activity, such as inhibiting a specific enzyme or killing cancer cells. scienceintheclassroom.org These hits can then be further optimized through medicinal chemistry to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. For example, HTS has been successfully employed to identify novel inhibitors of influenza virus replication and lead compounds with activity against the parasite Schistosoma mansoni. nih.gov

Phenotypic screening, a type of HTS, involves testing compounds for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. This approach is particularly useful for identifying compounds that work through novel mechanisms of action. The application of HTS and phenotypic assays to libraries of this compound analogues could accelerate the discovery of new lead compounds for a wide range of biological applications.

Future Research Directions and Translational Perspectives for 4 1h Pyrrol 2 Yl Pyrimidine 2 1h Thione

Rational Design of Hybrid Molecules Incorporating the 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione Scaffold

The principle of molecular hybridization, which involves the combination of two or more pharmacophores into a single molecule, offers a powerful strategy to enhance the therapeutic efficacy and selectivity of the this compound core. mdpi.comnih.gov Future research should focus on the rational design of hybrid molecules by strategically linking this scaffold with other known bioactive moieties.

Key Strategies for Hybrid Molecule Design:

Attachment of Kinase Inhibitor Fragments: Given that pyrrolopyrimidine derivatives are known to act as kinase inhibitors, hybridizing the scaffold with fragments known to bind to the active sites of specific kinases could lead to potent and selective anticancer agents. nih.govmdpi.com For instance, incorporating moieties from known EGFR or VEGFR inhibitors could be a promising avenue. researchgate.net

Fusion with Anti-inflammatory Pharmacophores: To leverage the potential anti-inflammatory properties, the scaffold could be hybridized with non-steroidal anti-inflammatory drug (NSAID) motifs or other molecules known to modulate inflammatory pathways. nih.gov

Conjugation with Targeting Ligands: To improve tissue-specific delivery and reduce off-target effects, the this compound scaffold could be conjugated with ligands that bind to receptors overexpressed on cancer cells or specific cell types involved in disease pathogenesis.

Hybridization PartnerRationalePotential Therapeutic Target
Phenyl-thiazoleCombination of two heterocyclic pharmacophores with known biological activities.Anticancer, Antimicrobial
Indole derivativesExploiting the diverse pharmacological profile of indole-containing compounds.Anticancer, Anti-inflammatory
Quinolone moietiesCombining the antibacterial and potential anticancer activities of quinolones.Antibacterial, Anticancer

Development of Multi-Target Directed Ligands (MTDLs) based on the Core Structure

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The this compound scaffold is an excellent starting point for the development of Multi-Target Directed Ligands (MTDLs). nih.gov

The design of MTDLs based on this core structure would involve incorporating functionalities that allow for interaction with multiple, distinct biological targets. For example, in the context of Alzheimer's disease, derivatives could be designed to dually inhibit acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). rsc.org Similarly, for cancer therapy, MTDLs could be developed to simultaneously inhibit a protein kinase and a protein-protein interaction crucial for tumor progression. mdpi.com

Potential MTDL Strategies:

Dual Kinase Inhibitors: By carefully modifying the substituents on both the pyrrole (B145914) and pyrimidine (B1678525) rings, it may be possible to design compounds that inhibit two different kinases involved in a particular cancer signaling pathway.

Combined Enzyme Inhibition and Receptor Modulation: The scaffold could be functionalized to not only inhibit a key enzyme but also act as an antagonist or agonist for a relevant receptor, offering a synergistic therapeutic effect.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process. These computational tools can be instrumental in accelerating the optimization of this compound derivatives.

Applications of AI/ML:

Predictive Modeling: Development of QSAR models to predict the anticancer, anti-inflammatory, or antimicrobial activity of new derivatives.

De Novo Design: Utilization of generative models to design novel compounds with desired multi-target profiles and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Lead Optimization: Guiding the modification of lead compounds to enhance potency and reduce potential off-target effects.

Exploration of Novel Therapeutic Applications and Modalities

While the primary focus for pyrrolopyrimidine derivatives has been in oncology and inflammation, the unique electronic and structural features of the this compound scaffold warrant exploration into other therapeutic areas.

Recent studies on related heterocyclic systems have shown promise in areas such as neurodegenerative diseases, viral infections, and metabolic disorders. nih.govnih.gov For instance, the ability of the pyrrole moiety to engage in specific hydrogen bonding and hydrophobic interactions could be exploited for designing inhibitors of enzymes implicated in these diseases. mdpi.com

Potential New Therapeutic Avenues:

Antiviral Agents: The scaffold could be investigated for its potential to inhibit viral replication enzymes or entry processes.

Neuroprotective Agents: Derivatives could be designed to target pathways involved in neuroinflammation and neuronal cell death.

Antidiabetic Agents: Exploration of the scaffold's ability to modulate key targets in glucose metabolism.

Overcoming Synthetic and Pharmacological Challenges in Thione-Based Drug Development

Despite the therapeutic promise, the development of thione-containing compounds like this compound is not without its challenges. The thione group can be metabolically labile and may exhibit off-target reactivity.

Future synthetic efforts should focus on developing efficient and scalable routes to a diverse library of derivatives. ekb.egresearchgate.net This will be crucial for establishing robust structure-activity relationships. Pharmacological studies will need to address the metabolic stability of the thione group and its potential for bioisosteric replacement if instability proves to be a significant hurdle. For instance, the thione could be replaced with an oxo or imino group to assess the impact on activity and metabolic fate.

Key Challenges and Mitigation Strategies:

ChallengePotential Mitigation Strategy
Metabolic instability of the thione groupBioisosteric replacement with an oxygen or nitrogen atom; introduction of blocking groups at metabolically susceptible positions.
Potential for off-target toxicityComprehensive in vitro and in vivo toxicity profiling; structure-based design to improve target selectivity.
Limited aqueous solubilityIntroduction of polar functional groups; formulation strategies to enhance bioavailability.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione derivatives?

The most common method involves a modified Biginelli reaction, where substituted anilines react with 4-methylpent-3-en-2-one and potassium thiocyanate in acetone under reflux. This one-pot synthesis yields dihydropyrimidine-2-thiones with good to excellent yields (62–92%) after recrystallization from ethanol or methanol . Alternative approaches include solvent-free conditions using nickel nitrate hexahydrate as a catalyst, which improves atom economy and reduces environmental impact . Key steps include monitoring reaction progress via TLC and purifying via ice-water precipitation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • Single-crystal X-ray diffraction : Determines molecular conformation (e.g., envelope-shaped dihydropyrimidine ring) and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.22–6.45 ppm, methyl groups at δ 1.24–1.52 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3400 cm⁻¹, C=S absorption at ~1645 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C 58.97%, N 10.54% for chlorophenyl derivatives) .

Q. How are preliminary biological activities screened for these derivatives?

Antimicrobial activity is typically assessed via the Kirby-Bauer disc-diffusion method . Compounds are tested at 30 µg/disc against bacterial strains like Bacillus cereus, with inhibition zones measured after 24 hours. Derivatives with electron-withdrawing substituents (e.g., Cl, F) often show enhanced activity due to increased electrophilicity .

Q. What solvent systems are optimal for recrystallization?

Ethanol and methanol are preferred for recrystallization due to their polarity and ability to dissolve intermediates while precipitating pure products. For example, 1-(4-chlorophenyl) derivatives achieve 62% yield after recrystallization from methanol .

Advanced Research Questions

Q. How do substituent effects influence crystallographic packing and intermolecular interactions?

Electron-donating groups (e.g., 4-methoxy) increase dihedral angles between the dihydropyrimidine and aryl rings (up to 89.42°), reducing π-π stacking. In contrast, halogen substituents (e.g., Cl) promote N–H⋯S hydrogen bonding, forming centrosymmetric dimers that stabilize the crystal lattice . Computational Hirshfeld surface analysis can quantify these interactions but requires pairing with experimental X-ray data for validation.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in:

  • Substituent positioning : Para-substituted derivatives exhibit higher antimicrobial activity than ortho-substituted analogs due to steric and electronic effects .
  • Assay conditions : Standardizing inoculum density (e.g., 0.5 McFarland) and incubation time (24–48 hours) minimizes variability.
  • Compound purity : HPLC or GC-MS validation (e.g., GC-MS for 2,3-dichlorophenyl derivatives) ensures reproducible results .

Q. How can reaction mechanisms be elucidated for novel synthetic routes?

Mechanistic studies involve:

  • Isolation of intermediates : For example, acyl thioureas may form transiently before cyclizing to dihydropyrimidines .
  • Kinetic profiling : Monitoring reaction progress via ¹H NMR at timed intervals identifies rate-determining steps (e.g., thiourea formation vs. cyclization).
  • Catalyst role analysis : Nickel nitrate hexahydrate likely acts as a Lewis acid, polarizing carbonyl groups and accelerating imine formation in solvent-free syntheses .

Q. What advanced spectroscopic methods probe electronic properties for SAR studies?

  • UV-Vis spectroscopy : Correlates π→π* transitions with substituent electronic effects (e.g., bathochromic shifts for electron-donating groups).
  • Cyclic voltammetry : Measures redox potentials to assess stability under biological conditions.
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to rationalize reactivity trends .

Q. How are enantiomeric conformations analyzed in non-planar derivatives?

Chiral derivatives (e.g., 4-methoxy analogs) require circular dichroism (CD) or VCD spectroscopy paired with X-ray data. For racemic mixtures, chiral HPLC with amylose-based columns can separate enantiomers, while NOESY NMR identifies axial vs. equatorial substituent orientations .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with spectral libraries (e.g., Cambridge Structural Database) for validation .
  • Controlled Experiments : Always include positive controls (e.g., ciprofloxacin for antimicrobial assays) and negative controls (solvent-only discs) to ensure assay reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.